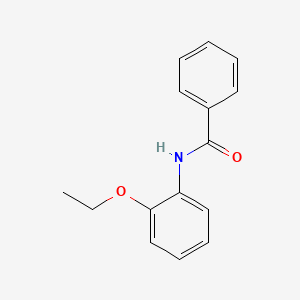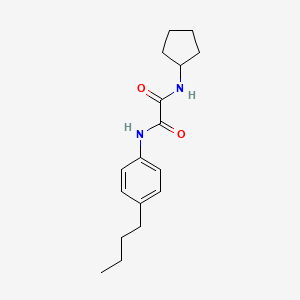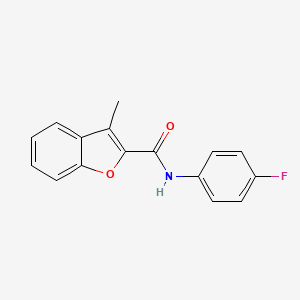![molecular formula C16H15BrN2O3 B5169789 N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide, also known as BAY 73-6691, is a small molecule inhibitor that targets the soluble guanylate cyclase (sGC) enzyme. This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating various physiological processes. BAY 73-6691 has been the subject of extensive research due to its potential therapeutic applications in a range of diseases.
作用機序
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 targets the sGC enzyme, which is responsible for producing cGMP. By inhibiting sGC, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces the levels of cGMP, leading to a range of physiological effects. Specifically, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have a range of biochemical and physiological effects. In animal models of pulmonary hypertension, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 reduces pulmonary vascular resistance and improves right ventricular function. In animal models of heart failure, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 improves cardiac function and reduces mortality. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. However, there are also limitations to its use, including its short half-life and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691. One area of interest is the development of new formulations that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as sickle cell disease and chronic obstructive pulmonary disease. Finally, further research is needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 and its effects on various physiological processes.
合成法
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 involves several steps, starting with the reaction of 2-bromobenzoyl chloride with 3-amino-4-methoxyacetanilide to form N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce right ventricular hypertrophy, and improve exercise capacity in animal models of pulmonary hypertension. In addition, N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
特性
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQXQIAECFLIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)

